molecular formula C11H21N5O4 B1383878 3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt CAS No. 2108834-90-6

3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt

Cat. No. B1383878
CAS RN: 2108834-90-6
M. Wt: 287.32 g/mol
InChI Key: MROKNODOLPLFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It’s a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate .


Synthesis Analysis

The synthesis of related compounds often involves multi-enzymatic cascade systems . For example, the synthesis of 3-amino-1-phenylbutane involved coupling a transaminase with a pyruvate decarboxylase (PDC), which doesn’t require the use of any expensive additional cofactor .


Chemical Reactions Analysis

Amino acids, including those with a 1,2,4-triazole group, can react with aldehydes to form decarboxylation and/or deamination products . The reaction sequence involves the formation of an imine or Schiff base, followed by either a proton shift or decarboxylation .

Scientific Research Applications

Crystallography and Structural Studies

Studies have utilized 3-amino-1H-1,2,4-triazole derivatives in crystallography to understand the molecular structures and interactions. For example, a salt arising from the decarboxylation of both precursors was isolated to study its crystal structure, providing insights into molecular interactions and structure formation (Fernandes et al., 2015).

Synthesis of Biologically Active Compounds

This compound has been used in the synthesis of peptidomimetics and biologically active compounds based on the triazole scaffold. It is particularly useful due to its ability to undergo controlled chemical reactions, such as the ruthenium-catalyzed cycloaddition (Ferrini et al., 2015).

Porous Frameworks and Gas Adsorption

3-amino-1,2,4-triazole derivatives have been employed in the synthesis of metal azolate frameworks. These frameworks are notable for their selective adsorption properties, particularly in gas storage and separation applications. The structural determination of these frameworks reveals their potential for CO2 over N2 sorption, highlighting their environmental and industrial applications (Hou et al., 2015).

Chemical Reactivity and Derivative Formation

Investigations into the chemical reactivity of 3-amino-1H-1,2,4-triazole derivatives have led to the synthesis of various acetylated products. Understanding the susceptibility of these compounds to acetylation and the conditions required for specific reactions has implications for their use in chemical synthesis and pharmaceutical research (Dzygiel et al., 2004).

Energetic Material Synthesis

This compound has been used in the synthesis of nitrogen-rich cations and their derivatives, contributing to the development of energetically efficient materials. These derivatives exhibit good thermal stability and reasonable impact sensitivities, making them relevant for applications in energetic materials and explosives (Zhang et al., 2018).

properties

IUPAC Name

5-amino-2-(carboxymethyl)-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.C5H6N4O4/c1-4-7(5-2)6-3;6-5-7-3(4(12)13)9(8-5)1-2(10)11/h4-6H2,1-3H3;1H2,(H2,6,8)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROKNODOLPLFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C(C(=O)O)N1C(=NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt
Reactant of Route 6
3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.